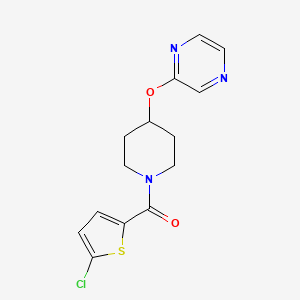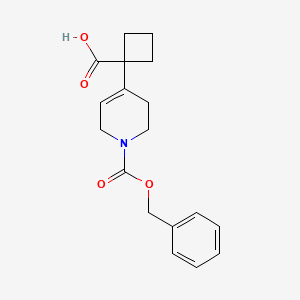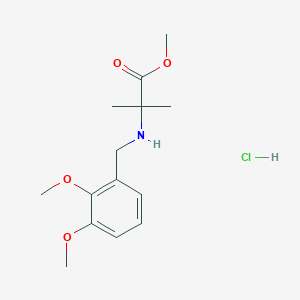![molecular formula C14H19Cl3N2O B2566960 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride CAS No. 1052545-91-1](/img/structure/B2566960.png)
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number 1052545-91-1 . It has a molecular weight of 337.67 and a molecular formula of C14H19Cl3N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 19 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The molecular weight is 337.67 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Overview
2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride is a compound that has been the subject of scientific investigation due to its potential impact on various aspects of environmental and health-related research. Although the direct studies on this specific compound are limited, the research on related chlorinated compounds and their effects on human health and the environment can provide insight into its potential applications and implications.
Environmental Impact and Toxicological Studies
Research on similar chlorinated compounds has indicated their widespread presence in the environment and their potential to act as environmental contaminants. For example, studies have found that chlorinated compounds such as DDT and its metabolites can be detected in nearly everyone in certain populations, suggesting ubiquitous exposure. These compounds have been linked to adverse health outcomes, including reproductive issues and developmental problems in offspring (Longnecker et al., 2002; Kezios et al., 2013). This suggests that research into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could focus on its environmental persistence, potential for bioaccumulation, and effects on human and animal health.
Pharmacological and Neurotoxic Effects
Related research on the neurotoxic and pharmacological effects of chlorinated hydrocarbons has provided insights into how these compounds can affect the nervous system and behavior. For instance, exposure to certain chlorinated compounds has been associated with acute neurologic deficits and neurotoxicity (Senussi & Chalise, 2015; Singleton et al., 2015). Investigations into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could explore similar neurotoxicological pathways and potential therapeutic uses, especially in relation to its action on central nervous system receptors or as a lead compound for developing new drugs.
Endocrine Disruption and Reproductive Health
The endocrine-disrupting potential of chlorinated compounds has been a significant area of concern, with research demonstrating their ability to interfere with hormone action and reproductive health (Gerhard et al., 1998). Studies have shown associations between exposure to these compounds and adverse pregnancy outcomes, including preterm birth and low birth weight (Longnecker et al., 2001). Further research into 2-Chloro-N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride could investigate its potential as an endocrine disruptor and its impact on reproductive health.
特性
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O.ClH/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16;/h1-2,5-6,13H,3-4,7-10H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESIFPVNCCRYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)


![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)

![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)



![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)
